8-Aminonaphthalene-1,3,5-trisulfonic acid (also known as 8-ANTS) is a small molecule commonly used in scientific research as a fluorescent label for saccharides (sugars) and glycoproteins (proteins with attached sugars) []. This labeling technique is particularly valuable in oligosaccharide sequencing, which involves determining the order of sugar units in complex carbohydrate structures [].
8-Aminonaphthalene-1,3,5-trisulfonic acid has the molecular formula C10H9NO9S3 and is characterized by a naphthalene ring substituted with three sulfonic acid groups and an amino group. This structure contributes to its properties as a polyanionic dye, making it useful in various biochemical assays and applications. The compound exists in both free acid form and as sodium salts, which can influence its solubility and reactivity in different environments .
The reactivity of 8-Aminonaphthalene-1,3,5-trisulfonic acid is primarily attributed to its functional groups:
The compound can also react with electrophiles due to the presence of the amino group, leading to potential modifications that can enhance its utility in research applications.
8-Aminonaphthalene-1,3,5-trisulfonic acid exhibits significant biological activity, particularly as a fluorescent probe. Its ability to label specific biomolecules makes it valuable in:
The compound's fluorescence properties are influenced by its environment, making it suitable for real-time monitoring of biological processes.
The synthesis of 8-Aminonaphthalene-1,3,5-trisulfonic acid typically involves:
These steps can be optimized based on desired yields and purity levels .
The applications of 8-Aminonaphthalene-1,3,5-trisulfonic acid span various fields:
Research on the interactions of 8-Aminonaphthalene-1,3,5-trisulfonic acid with other compounds has shown its capability to form complexes with cationic molecules. For instance:
Several compounds share structural or functional similarities with 8-Aminonaphthalene-1,3,5-trisulfonic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
8-Aminonaphthalene-1,3,6-trisulfonic acid | Similar naphthalene structure | Different positioning of sulfonic groups |
4-Aminobenzenesulfonic acid | Aromatic amine with sulfonate group | Lacks the naphthalene structure |
2-Naphthalenesulfonic acid | Naphthalene derivative with one sulfonate | Fewer functional groups compared to 8-Aminonaphthalene-1,3,5-trisulfonic acid |
The uniqueness of 8-Aminonaphthalene-1,3,5-trisulfonic acid lies in its specific arrangement of multiple sulfonate groups along with an amino group on a naphthalene ring. This configuration enhances its solubility in aqueous solutions while providing robust fluorescent properties that are not as pronounced in similar compounds.
The development of 8-aminonaphthalene-1,3,5-trisulfonic acid is closely linked to the broader history of naphthalene sulfonation chemistry, which dates back to the late 19th century when the industrial production of synthetic dyes was revolutionizing the chemical industry. While the exact date of discovery for this specific isomer is not precisely documented in available literature, the compound emerged from the systematic studies of naphthalene sulfonation processes.
Naphthalene sulfonation chemistry gained significant momentum during the early 20th century, with various trisulfonic acid derivatives being systematically investigated for their potential applications. By the mid-20th century, researchers had established reliable methods for the synthesis of various naphthalene trisulfonic acids, including the 1,3,5-trisulfonic acid derivative.
The compound has been known by several names throughout its history, reflecting evolving chemical nomenclature standards:
The structure was definitively characterized through various analytical techniques, with modern identification relying on spectroscopic methods and crystallographic analysis. The structural identification is represented by the following chemical identifiers:
Identifier | Value |
---|---|
Molecular Formula | C10H9NO9S3 |
Molecular Weight | 383.4 g/mol |
InChI | InChI=1S/C10H9NO9S3/c11-7-1-2-8(22(15,16)17)6-3-5(21(12,13)14)4-9(10(6)7)23(18,19)20/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20) |
InChIKey | RQVVDWMOCSOAJS-UHFFFAOYSA-N |
CAS Number | 17894-99-4 |
LogP | -1.94 |
The compound's structure features a naphthalene core with sulfonic acid groups at positions 1, 3, and 5, and an amino group at position 8. This arrangement gives the molecule its distinctive chemical properties, including high water solubility due to the three sulfonic acid groups and fluorescence capabilities attributed to the conjugated aromatic system and amino functionality.
Historically, 8-aminonaphthalene-1,3,5-trisulfonic acid has been utilized in multiple research domains:
The compound gained early attention as an intermediate in the synthesis of dyes, particularly those requiring water-soluble precursors with specific chromophoric properties. The three sulfonic acid groups provide excellent water solubility, while the amino group serves as a key reactive site for further functionalization.
By the mid-20th century, researchers had identified the compound's potential in analytical chemistry applications. Its ability to form complexes with various metal ions made it useful in colorimetric assays. Additionally, the molecule's fluorescent properties began to be exploited in biochemical research.
The synthesis of 8-aminonaphthalene-1,3,5-trisulfonic acid follows a multi-step process that begins with naphthalene as the starting material [3]. The primary synthetic route involves a sequential approach consisting of three main stages: trisulfonation of naphthalene, nitration of the resulting trisulfonic acid, and subsequent reduction of the nitro group to form the amino derivative [26].
The initial step involves the preparation of naphthalene-1,3,5-trisulfonic acid through controlled sulfonation using sulfuric acid monohydrate and oleum [3]. This intermediate compound serves as the foundation for introducing the amino functionality through nitration followed by reduction processes. The synthesis pathway utilizes naphthalene and 65% oleum added simultaneously to sulfuric acid monohydrate over a period of 32 hours at temperatures ranging from 30-35°C [3].
Following trisulfonation, the mixture undergoes a carefully controlled heating regimen: 50°C for 1 hour, 70°C for 1 hour, and finally 90°C for 7 hours [3]. This procedure minimizes the formation of undesired isomers, particularly the 1,3,6-isomer, while maximizing the yield of the desired 1,3,5-trisulfonic acid derivative [3].
The nitration step introduces a nitro group at the 8-position of the naphthalene ring system [3]. The total reaction mixture from the trisulfonation process is subjected to nitration conditions, resulting in the formation of 8-nitronaphthalene-1,3,5-trisulfonic acid [3]. This nitrated intermediate is then reduced using established reduction methodologies to yield the final amino product [3] [26].
Alternative synthetic approaches have been developed to improve yields and selectivity. The Piria reaction represents one such method, where nitronaphthalene derivatives are reacted with bisulfites in aqueous solution [7]. This process involves treating 1-nitronaphthalene with bisulfites under controlled conditions, followed by sulfonation with sulfur trioxide in sulfuric acid [7].
The sulfonation of naphthalene derivatives requires precise control of reaction conditions to achieve selective substitution patterns [5]. Electrophilic aromatic sulfonation proceeds through the generation of sulfur trioxide or its protonated derivative as the active electrophile [5]. The reaction mechanism involves the attack of the electrophile on the aromatic ring system, forming a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity [4].
Temperature control plays a crucial role in determining the substitution pattern during sulfonation [20]. At lower temperatures around 80°C, sulfonation predominantly occurs at the 1-position of naphthalene, while higher temperatures favor substitution at the 2-position [20]. For trisulfonation processes, temperatures must be carefully programmed to achieve the desired 1,3,5-substitution pattern while minimizing isomer formation [3].
The choice of sulfonating agent significantly influences the reaction outcome [3] [18]. Concentrated sulfuric acid (96%) is commonly employed for initial monosulfonation steps, while oleum concentrations of 20% and 65% are utilized for subsequent sulfonation reactions [3]. The sequential addition of different oleum concentrations allows for controlled introduction of multiple sulfonic acid groups [3].
Solvent-based sulfonation represents an alternative approach that can provide improved selectivity and yields [3]. The use of sulfur trioxide in inert solvents such as tetrachloroethane or methylene chloride allows for better temperature control and reduced side reactions [13]. This method is particularly advantageous for industrial applications where precise control over reaction conditions is essential [18].
Table 1: Sulfonation Conditions for Naphthalene Trisulfonic Acid Formation
Stage | Temperature (°C) | Time (hours) | Reagent | Concentration |
---|---|---|---|---|
Initial Addition | 30-35 | 32 | Oleum + H₂SO₄ | 65% + Monohydrate |
Heating Stage 1 | 50 | 1 | - | - |
Heating Stage 2 | 70 | 1 | - | - |
Final Heating | 90 | 7 | - | - |
The reaction enthalpy of sulfonation processes is substantial, with values reaching -177 kJ/mol for related aromatic compounds [38]. This high exothermicity necessitates careful temperature control to prevent runaway reactions and ensure product quality [38]. Industrial processes typically maintain temperatures between 40-110°C to ensure safety while maintaining reasonable reaction rates [38].
The purification of 8-aminonaphthalene-1,3,5-trisulfonic acid presents unique challenges due to its high water solubility and ionic nature [6]. The compound is extremely soluble in water, and the sodium salt crystallizes as the tetrahydrate [6]. This high solubility requires specialized techniques for isolation and purification.
The liming-out process represents a traditional method for isolating naphthalenesulfonic acids and their derivatives [3]. This procedure involves neutralizing the quenched sulfonation mass with lime and filtering off the precipitated calcium sulfate while hot [3]. The solution containing the calcium salt of the product is then titrated with sodium carbonate to form the more manageable sodium salt [3].
Crystallization techniques must account for the hydrophilic nature of the compound [30]. Recrystallization from aqueous systems requires careful control of temperature and concentration to achieve acceptable yields [30]. The use of mixed solvent systems, such as ethanol-water mixtures, can improve crystallization efficiency while maintaining product purity [30].
High-performance liquid chromatography provides an effective analytical and preparative tool for purifying aminonaphthalene trisulfonic acid derivatives [11]. Reverse-phase chromatography using acetonitrile-water mobile phases with phosphoric acid modification enables separation of isomers and removal of impurities [11]. For mass spectrometry applications, formic acid can replace phosphoric acid to maintain compatibility [11].
Ion-exchange chromatography represents another powerful purification technique for these highly ionic compounds [3]. The multiple sulfonic acid groups provide strong interaction with anion-exchange resins, allowing for effective separation from neutral and less ionic impurities [3]. Column chromatography on silica gel, while traditionally used for neutral compounds, can be adapted for ionic species using appropriate mobile phase modifications [27] [28].
Table 2: Purification Methods and Typical Yields
Method | Yield (%) | Purity | Advantages | Limitations |
---|---|---|---|---|
Liming-out | 75-85 | 90-95% | Simple, scalable | Moderate purity |
Crystallization | 65-80 | 95-98% | High purity | Lower yield |
HPLC | 70-90 | >99% | Excellent purity | Small scale only |
Ion-exchange | 80-90 | 95-97% | Good selectivity | Complex procedure |
The precipitation of less soluble salt forms provides an alternative purification strategy [3]. Barium and calcium salts of naphthalenesulfonic acids typically exhibit reduced solubility compared to sodium and potassium salts [3]. This property can be exploited for purification purposes, although care must be taken to avoid the formation of mixed salt compositions [3].
Industrial production of 8-aminonaphthalene-1,3,5-trisulfonic acid requires careful consideration of process economics, environmental impact, and operational safety [17]. The multi-step synthesis pathway presents challenges in terms of heat management, waste minimization, and product consistency that must be addressed through proper process design [17].
Temperature control represents a critical aspect of industrial sulfonation processes [33]. Reaction temperatures exceeding 150°C can lead to runaway reactions or carbonization, necessitating robust temperature control systems [38]. The use of microreactor technology has been demonstrated to provide excellent temperature control and improved safety for highly exothermic sulfonation reactions [38].
The high consumption of oleum and sulfuric acid in the trisulfonation process presents both economic and environmental challenges [13]. Process optimization studies have focused on minimizing reagent consumption while maintaining product quality [16]. The integration of recycling streams for sulfuric acid and the recovery of sodium sulfate byproducts can significantly improve process economics [17].
Scale-up considerations must account for the reversible nature of sulfonation reactions [5]. Desulfonation can occur under dilute acidic conditions, requiring careful control of quenching and work-up procedures [5]. Industrial processes typically employ rapid cooling and controlled dilution to minimize product degradation [22].
Table 3: Industrial Production Parameters
Parameter | Batch Process | Continuous Process |
---|---|---|
Reactor Volume | 10-50 m³ | 1-5 m³ |
Temperature Control | ±2°C | ±1°C |
Residence Time | 40-50 hours | 8-12 hours |
Yield | 75-85% | 80-90% |
Energy Consumption | High | Moderate |
The reduction step for converting nitro to amino functionality presents additional industrial challenges [36]. Traditional methods using iron and acid (Béchamp reduction) generate significant quantities of iron oxide waste [39]. Modern catalytic hydrogenation processes offer improved atom economy but require specialized equipment and careful hydrogen handling [36].
Continuous processing represents an attractive alternative to traditional batch methods [22]. The development of continuous sulfonation processes using double screw-feed apparatus has demonstrated improved yields and reduced energy consumption [3]. However, the complexity of the multi-step synthesis pathway requires careful integration of individual unit operations [15].
The development of stable salt forms of 8-aminonaphthalene-1,3,5-trisulfonic acid is essential for commercial applications and long-term storage [2]. The compound naturally exists as a polyanion due to the three sulfonic acid groups, requiring appropriate counterions for charge neutralization and crystalline stability [2].
Sodium salts represent the most common form due to their favorable solubility properties and ease of handling [2] [6]. The disodium salt crystallizes with varying degrees of hydration depending on crystallization conditions [2]. The molecular weight of the disodium salt is 405.4 g/mol, and it typically forms as a tetrahydrate under ambient conditions [6].
The selection of counterions significantly influences the physical properties of the salt [19]. Potassium salts generally exhibit lower solubility than sodium analogs, while calcium and barium salts show markedly reduced water solubility [3]. These differences can be exploited for purification purposes and to develop formulations with specific solubility characteristics [3].
Crystallization conditions must be optimized to achieve consistent crystal form and morphology [23]. Factors such as pH, temperature, concentration, and cooling rate all influence the final crystal structure [37]. The formation of different hydrates or polymorphs can significantly impact the stability and handling properties of the product [23].
Table 4: Salt Forms and Stability Characteristics
Salt Form | Hydration State | Solubility (g/100mL H₂O) | Stability | Applications |
---|---|---|---|---|
Disodium | Tetrahydrate | >50 | Good | General use |
Dipotassium | Dihydrate | 25-35 | Good | Specialty applications |
Calcium | Monohydrate | 5-10 | Excellent | Reduced solubility |
Barium | Anhydrous | <1 | Excellent | Analytical standards |
Storage stability requires protection from moisture and light exposure [8]. The high hygroscopic nature of the sodium salt necessitates storage under controlled humidity conditions [8]. Packaging in sealed containers with desiccants is typically required to maintain product quality during extended storage periods [8].
The pH stability range of the salt forms varies with counterion selection [15]. Sodium salts maintain stability across a broad pH range (pH 2-12), while calcium and barium salts may precipitate under highly alkaline conditions [15]. These considerations are important for formulation development and application-specific requirements [15].